molecular formula C13H13F3N2O B13935314 1-(2-(Benzyloxy)ethyl)-2-(trifluoromethyl)-1H-imidazole

1-(2-(Benzyloxy)ethyl)-2-(trifluoromethyl)-1H-imidazole

Cat. No.: B13935314
M. Wt: 270.25 g/mol
InChI Key: ZUSADTOBUHGKFN-UHFFFAOYSA-N
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Description

1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed to synthesize 4,5-disubstituted imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of 1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic methods can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenylmethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylmethoxy)ethylamine
  • 2-(Trifluoromethyl)imidazole
  • 1-(Phenylmethyl)-2-(trifluoromethyl)imidazole

Uniqueness

1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole is unique due to the combination of the phenylmethoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination is not commonly found in other imidazole derivatives, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13F3N2O

Molecular Weight

270.25 g/mol

IUPAC Name

1-(2-phenylmethoxyethyl)-2-(trifluoromethyl)imidazole

InChI

InChI=1S/C13H13F3N2O/c14-13(15,16)12-17-6-7-18(12)8-9-19-10-11-4-2-1-3-5-11/h1-7H,8-10H2

InChI Key

ZUSADTOBUHGKFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=CN=C2C(F)(F)F

Origin of Product

United States

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